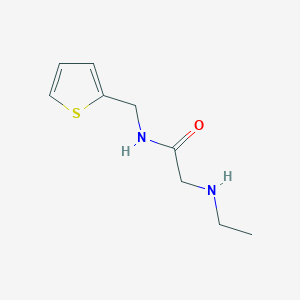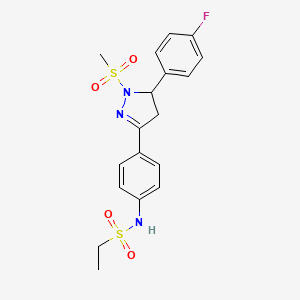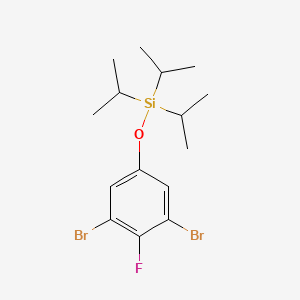![molecular formula C12H13ClO B2392757 [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287300-92-7](/img/structure/B2392757.png)
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CPBM, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. CPBM is a bicyclic compound that contains a chlorophenyl group and a hydroxyl group. It has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor. When [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol binds to the receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to have an effect on the levels of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have anxiolytic and antidepressant effects in behavioral tests. [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been found to increase the levels of certain neurotransmitters, including dopamine and serotonin, in the brain. It has also been shown to have an effect on the immune system, reducing inflammation and oxidative stress.
実験室実験の利点と制限
One advantage of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its high affinity for the mu-opioid receptor, which makes it a promising candidate for the development of analgesic and anti-inflammatory drugs. However, [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to have addictive properties, which may limit its use in clinical settings. In addition, further research is needed to determine the safety and efficacy of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in humans.
将来の方向性
There are several future directions for the study of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of research is the development of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol analogues that have improved pharmacological properties, such as reduced addictive potential. Another area of research is the investigation of the effects of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, further research is needed to determine the safety and efficacy of [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in humans, including its potential use as a treatment for pain, inflammation, and mood disorders.
Conclusion
In conclusion, [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. It has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, and it has a high affinity for the mu-opioid receptor. However, further research is needed to determine its safety and efficacy in humans, and to develop [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol analogues with improved pharmacological properties.
合成法
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized through various methods, including the Grignard reaction and the reduction of a ketone intermediate. One common synthesis method involves the reaction of 2-chlorobenzaldehyde with cyclohexanone in the presence of a catalytic amount of zinc chloride. The resulting product is then reduced using sodium borohydride to yield [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
科学的研究の応用
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied for its potential pharmacological properties, including its use as an analgesic and anti-inflammatory agent. It has also been investigated for its potential use as a treatment for depression and anxiety disorders. [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain regulation and mood modulation.
特性
IUPAC Name |
[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-10-4-2-1-3-9(10)12-5-11(6-12,7-12)8-14/h1-4,14H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTVNBRIHZKRPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2392675.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2392677.png)
![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2392678.png)
![N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2392679.png)

![[(1S)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2392684.png)



![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2392688.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2392696.png)
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2392697.png)